molecular formula C10H14N2O3 B2524395 Rac-(2r,3r)-2-(1,5-dimethyl-1h-pyrazol-4-yl)oxolane-3-carboxylic acid CAS No. 1807912-22-6

Rac-(2r,3r)-2-(1,5-dimethyl-1h-pyrazol-4-yl)oxolane-3-carboxylic acid

Cat. No. B2524395
CAS RN: 1807912-22-6
M. Wt: 210.233
InChI Key: YMBYFNQNRYQDRM-VXNVDRBHSA-N
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Description

Synthesis Analysis

Molecular Structure Analysis

The molecular structure of racemic compounds can be elucidated using techniques such as X-ray crystallography. For example, the structural elucidation of rac-2-bromo-3-methylbutyric acid reveals insights into hydrogen bonding motifs, packing modes, and preferred conformations in the solid state . The crystal structures of racemic and enantiopure forms can differ, as seen in the denser packing of the racemic form compared to its enantiopure counterpart . These findings are crucial for understanding the molecular structure of racemic compounds, including the one of interest.

Chemical Reactions Analysis

The reactivity of racemic compounds can be influenced by their molecular structure. The papers do not provide specific reactions for the compound , but they do discuss the reactivity of similar racemic compounds. For example, the thermolysis of 4-methylene-1,3-dioxolanes leads to the formation of rac-4,5,6,7-tetrahydro-3,5-dimethyl-1-benzofuran and its isomers . Understanding the reactivity of these compounds can provide insights into potential reactions that "Rac-(2r,3r)-2-(1,5-dimethyl-1h-pyrazol-4-yl)oxolane-3-carboxylic acid" may undergo.

Physical and Chemical Properties Analysis

The physical and chemical properties of racemic compounds are influenced by their molecular structures and intermolecular interactions. For instance, the crystal structure analysis of racemic compounds can reveal the presence of intermolecular hydrogen bonds and π-π interactions, which are important for the stability and properties of the solid-state form . These interactions can affect the melting point, solubility, and other physical properties relevant to the compound's applications.

Scientific Research Applications

Structural Elucidation and Synthesis

  • Structural Elucidation : The crystallization and structural elucidation of halogenated carboxylic acids, similar in structural complexity to the compound , reveal insights into intermolecular interactions, hydrogen bonding motifs, and preferred conformations in the solid state, which are essential for understanding the physical and chemical properties of such compounds (Seidel et al., 2020).
  • Synthesis of Analogs : Studies on the synthesis and kinetic resolution of compounds bearing a pyrazolyl group, similar to the one mentioned, highlight the importance of these processes in producing enantiomerically pure substances, which are crucial for the development of pharmaceuticals and fine chemicals (Barz et al., 1996).

Chemical Interactions and Properties

  • Intramolecular Interactions : Research on the intramolecular valence and spin interaction in diastereomers of complexes can provide insights into the electronic and magnetic properties of compounds, which could be relevant for materials science and molecular electronics (Kumbhakar et al., 2008).
  • Chiral Phosphines for Catalysis : The development and application of chiral phosphines derived from similar structural frameworks show the impact of such compounds in catalyzing asymmetric syntheses, a key area in the production of optically active pharmaceuticals and agrochemicals (Clark & Landis, 2003).

properties

IUPAC Name

(2R,3R)-2-(1,5-dimethylpyrazol-4-yl)oxolane-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2O3/c1-6-8(5-11-12(6)2)9-7(10(13)14)3-4-15-9/h5,7,9H,3-4H2,1-2H3,(H,13,14)/t7-,9-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YMBYFNQNRYQDRM-VXNVDRBHSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=NN1C)C2C(CCO2)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C=NN1C)[C@H]2[C@@H](CCO2)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Rac-(2r,3r)-2-(1,5-dimethyl-1h-pyrazol-4-yl)oxolane-3-carboxylic acid

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